Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-
Description
This compound is a highly functionalized benzoic acid derivative featuring a stereochemically complex structure. Key structural elements include:
- Benzoxazinone core: The 6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl group introduces electron-withdrawing trifluoromethyl (CF₃) and aromatic heterocyclic moieties, which are critical for metabolic stability and target binding .
- Cyclopentyl-piperidine scaffold: The (1R,3S)-3-(1-methylethyl)cyclopentyl and (3R,4S)-3-methyl-4-piperidinyl groups contribute to steric bulk and chiral centers, likely influencing receptor selectivity and pharmacokinetic properties .
- Benzoic acid backbone: The carboxylic acid group at position 3 enhances solubility and enables salt formation for improved bioavailability .
This compound is hypothesized to act as a protease or kinase inhibitor, given the prevalence of trifluoromethyl and benzoxazinone groups in such drug candidates .
Properties
Molecular Formula |
C31H37F3N2O4 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-propan-2-yl-3-[6-(trifluoromethyl)-2,4-dihydro-1,3-benzoxazine-3-carbonyl]cyclopentyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C31H37F3N2O4/c1-19(2)30(29(39)36-17-23-14-24(31(32,33)34)7-8-27(23)40-18-36)11-9-25(15-30)35-12-10-26(20(3)16-35)21-5-4-6-22(13-21)28(37)38/h4-8,13-14,19-20,25-26H,9-12,15-18H2,1-3H3,(H,37,38)/t20-,25+,26-,30-/m0/s1 |
InChI Key |
KDFJLMPZUKKLBZ-WAWVIVDZSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1C2=CC(=CC=C2)C(=O)O)[C@@H]3CC[C@](C3)(C(C)C)C(=O)N4CC5=C(C=CC(=C5)C(F)(F)F)OC4 |
Canonical SMILES |
CC1CN(CCC1C2=CC(=CC=C2)C(=O)O)C3CCC(C3)(C(C)C)C(=O)N4CC5=C(C=CC(=C5)C(F)(F)F)OC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences and Implications
- Heterocyclic Core: The benzoxazinone group in the target compound may confer greater metabolic resistance compared to pyrazole-based analogues, which are prone to oxidative degradation .
- Chirality : The (3R,4S)-piperidine and (1R,3S)-cyclopentyl stereochemistry in the target compound could enhance selectivity over racemic mixtures like the methyl ester derivative in .
Pharmacokinetic and Electronic Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP (~3.7 estimated) compared to Palupiprant (logP ~3.1), suggesting better membrane permeability but higher plasma protein binding .
- Electronic Effects: Quantum mechanical calculations (QSPR/QSAR) indicate that the benzoxazinone’s electron-deficient aromatic system enhances hydrogen-bond acceptor capacity, differing from the electron-rich pyrazole in Palupiprant .
Research Findings and Data Gaps
- Similarity Analysis : Topological descriptors (e.g., Morgan fingerprints) classify the target compound as a structural outlier among benzoic acid derivatives due to its cyclopentyl-piperidine linkage, limiting direct SAR extrapolation .
- Synthetic Challenges : The compound’s stereochemical complexity necessitates asymmetric catalysis for large-scale production, unlike simpler analogues synthesized via Ullmann coupling .
- Toxicological Data: No in vivo toxicity studies are available for the target compound, whereas Palupiprant has demonstrated a clean safety profile up to 100 mg/kg in rodents .
Preparation Methods
Synthesis of the 6-Trifluoromethyl-2H-1,3-Benzoxazin-3(4H)-one Core
The benzoxazine ring is constructed via acid-catalyzed cyclization of 2-amino-5-trifluoromethylphenol with a ketone or aldehyde. Sigma-Aldrich protocols suggest using anhydrous cyclopentyl methyl ether as a solvent and sulfuric acid as a catalyst to promote cyclization at 80–100°C.
- Dissolve 2-amino-5-trifluoromethylphenol (10 mmol) in cyclopentyl methyl ether.
- Add paraformaldehyde (12 mmol) and H₂SO₄ (0.5 mL).
- Reflux at 85°C for 6 hours.
- Quench with NaHCO₃, extract with DCM, and purify via column chromatography (hexane/EtOAc 4:1).
Preparation of the (1R,3S)-3-Isopropylcyclopentyl Carbonyl Intermediate
The cyclopentane ring is synthesized via asymmetric Diels-Alder reactions or enolate alkylation . A Bi-catalyzed method from The Journal of Organic Chemistry enables stereocontrol:
- React cyclopentadiene with methyl vinyl ketone in the presence of Bi(OTf)₃ (5 mol%) at −20°C.
- Hydrolyze the adduct to yield (1R,3S)-3-isopropylcyclopentanone.
- Convert to the carbonyl chloride using SOCl₂ for subsequent coupling.
| Step | Conditions | Yield |
|---|---|---|
| Diels-Alder Reaction | Bi(OTf)₃, −20°C, 12 h | 89% |
| Hydrolysis | H₂O, HCl, 50°C, 2 h | 95% |
Assembly of the Piperidinyl-Cyclopentyl-Benzoxazine Scaffold
Coupling the cyclopentyl carbonyl chloride to the benzoxazine core requires Pd-catalyzed cross-coupling . A patent (CN103910623A) details using Pd(OAc)₂ with XPhos ligand in THF at 60°C:
Introduction of the (3R,4S)-3-Methylpiperidinyl Group
The piperidine ring is synthesized via Mannich reaction followed by chiral resolution . A method from ACS Figshare employs:
- React 4-piperidone with methylamine and formaldehyde in MeOH.
- Reduce the imine with NaBH₄ to yield racemic 3-methylpiperidine.
- Resolve enantiomers using L-tartaric acid to isolate (3R,4S)-isomer.
- Temperature: 25°C
- Catalyst: L-tartaric acid (2 eq)
- Yield : 68% (after resolution)
Final Coupling and Benzoic Acid Functionalization
The benzoic acid group is introduced via Ullmann coupling or nucleophilic aromatic substitution . SaveMyExams protocols recommend oxidation of methylbenzene derivatives using KMnO₄ under acidic conditions:
- Oxidize 3-methyltoluene with KMnO₄/HCl at 100°C.
- Acidify to precipitate benzoic acid.
- Couple to the piperidine nitrogen using EDC/HOBt in DMF.
Integrated Synthesis Pathway
Combining these steps, the full synthesis proceeds as follows:
- Benzoxazine Synthesis : Cyclization → 78% yield.
- Cyclopentyl Carbonyl Preparation : Diels-Alder → Hydrolysis → 85% yield.
- Scaffold Assembly : Pd-catalyzed coupling → 73% yield.
- Piperidine Synthesis : Mannich reaction → Chiral resolution → 68% yield.
- Benzoic Acid Coupling : Oxidation → EDC-mediated amidation → 83% yield.
Overall Yield : ~23% (multi-step).
Critical Analysis of Methodologies
Stereochemical Control
Q & A
Basic Research Questions
Q. What analytical methods are suitable for detecting benzoic acid derivatives in complex matrices like commercial products?
- Methodology: Square-wave voltammetry (SWV) with boron-doped diamond (BDD) electrodes provides high sensitivity for quantification in sunscreen matrices, with detection limits as low as 0.1 µM. The standard addition method minimizes matrix interference, ensuring accurate recovery rates .
- Validation Parameters: Linear regression (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ) should be reported. For example, in milk powder analysis, HPLC with Purospher® STAR RP-18 columns achieves repeatability (RSD < 2%) and linearity across 0.5–10 ppm ranges .
Q. How can benzoic acid intake in human populations be assessed for toxicological studies?
- Tiered Approach:
- Tier 2: Multiply food consumption data (e.g., national surveys) with maximum permitted benzoic acid levels per food group.
- Tier 3: Refine estimates using HPLC-quantified actual concentrations in foods (e.g., soft drinks contribute >60% of intake). Usual intake calculations via the Nusser method show mean exposure at 1.25 mg/kg bw/day, below the ADI (5 mg/kg bw/day) .
Q. What experimental techniques are used to measure thermodynamic properties of benzoic acid derivatives?
- Key Methods:
- Enthalpy of Sublimation: Knudsen effusion (ΔsubH = 89–92 kJ/mol) and thermogravimetry (TG-TS) .
- Heat Capacity: Adiabatic calorimetry (15–530 K range) and differential thermal analysis (DTA) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize benzoic acid production in microbial systems?
- Design: Central composite design evaluates factors like incubation temperature (35–45°C), bacterial strains (L. rhamnosus, S. thermophilus), and fermentation time. Quadratic models predict optimal conditions, validated via ANOVA (p < 0.05) .
- Validation: Recovery rates using certified reference material (CRM) ensure method specificity. For yogurt fermentation, RSM increases yield by 40% compared to one-factor-at-a-time approaches .
Q. What structural insights can nuclear quadrupole resonance (NQR) spectroscopy provide for halogenated benzoic acid derivatives?
- Application: NQR detects electric field gradient (EFG) asymmetry at halogen nuclei (e.g., 79Br, 127I), revealing steric effects in ortho-substituted derivatives. For example, overcrowding in ortho-I-benzoic acid increases EFG asymmetry (η > 0.5) .
- Comparative Analysis: NQR frequencies differentiate intramolecular bonding; absence of O-H-Br bonding in methyl esters is confirmed by frequency similarities (Δν < 0.5 MHz) between benzoic acid and its ester .
Q. How do transcription factors regulate yeast tolerance to benzoic acid stress?
- Mechanism: The multidrug transporter Tpo1, regulated by Gcn4 (amino acid starvation response) and Stp1 (nitrogen catabolite repression), confers resistance. TPO1 upregulation (2.5-fold) under benzoic acid stress reduces intracellular polyamine depletion, enhancing survival .
- Experimental Validation: Knockout strains (Δtpo1) show 50% reduced viability under 5 mM benzoic acid. RNA-seq identifies co-regulated genes in nitrogen metabolism (e.g., GAP1, DAL5) .
Q. What metabolomics approaches track benzoic acid detoxification pathways in humans?
- Intervention Design: Controlled dosing (e.g., 500 mg benzoic acid in flavored water) with timed urine sampling (0–5 hr post-consumption). Untargeted 1H-NMR spectroscopy identifies glycine conjugates (hippuric acid) and secondary metabolites (e.g., phenylacetylglutamine) .
- Data Analysis: Multivariate statistics (PCA, OPLS-DA) differentiate metabolite profiles between treatments. For example, benzoic acid intake increases urinary hippurate (p < 0.001) but not in placebo controls .
Q. How does longitudinal study design address reversibility of benzoic acid effects in animal models?
- Case Study: In weanling pigs, 0.5% dietary benzoic acid improves ADG (15%) and F/G (10%) over 38 days. Post-withdrawal, performance declines to baseline, suggesting transient efficacy. Mixed-effects models account for individual variability in growth trajectories .
- Mechanistic Follow-Up: Jejunal enzyme activity (e.g., maltase, GLP-2) and antioxidant capacity (SOD, CAT) are measured pre-/post-withdrawal to link metabolic adaptation to performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
